Methyl 2-chloro-3-hydroxybenzoate
Overview
Description
“Methyl 2-chloro-3-hydroxybenzoate” is a chemical compound. It is a derivative of benzoic acid, which is esterified with a methyl group and para-substituted with a hydroxyl group .
Synthesis Analysis
The synthesis of “Methyl 2-chloro-3-hydroxybenzoate” involves a reaction with 2-iodopropane in the presence of cesium carbonate in dimethylformamide (DMF). The reaction mixture is heated at room temperature for 16 hours .
Molecular Structure Analysis
The molecular formula of “Methyl 2-chloro-3-hydroxybenzoate” is C8H7ClO3. The InChI code is 1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 and the InChI key is MVXSDDGVZSEOIS-UHFFFAOYSA-N .
Chemical Reactions Analysis
“Methyl 2-chloro-3-hydroxybenzoate” can undergo a reaction with 2-iodopropane in the presence of cesium carbonate in dimethylformamide (DMF). The reaction mixture is heated at room temperature for 16 hours .
Physical And Chemical Properties Analysis
“Methyl 2-chloro-3-hydroxybenzoate” is a colorless to white to yellow liquid or semi-solid or solid. It has a molecular weight of 186.59 g/mol. It should be stored in a sealed container in a dry, room temperature environment .
Scientific Research Applications
Synthesis in Pharmaceutical Compounds
Methyl 2-chloro-3-hydroxybenzoate is used as a starting material in the synthesis of pharmaceutical compounds. For instance, Girard et al. (1996) reported its use in synthesizing α-amino-β-hydroxy acids of vancomycin (Girard, Greck, Ferroud, & Genêt, 1996).
Role in Cosmetic and Food Preservation
A study by Sharfalddin et al. (2020) described methyl 4-hydroxybenzoate, a closely related compound, as an antimicrobial agent used in cosmetics and as a food preservative. This suggests potential similar applications for methyl 2-chloro-3-hydroxybenzoate (Sharfalddin et al., 2020).
Antibiotic Biosynthesis
Becker (1984) highlighted its relevance in antibiotic biosynthesis, particularly in creating chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for several antibiotics (Becker, 1984).
Bioremediation and Environmental Impact
Loffler et al. (1996) investigated Desulfitobacterium chlororespirans Co23, which can use 3-chloro-4-hydroxybenzoate, a compound similar to methyl 2-chloro-3-hydroxybenzoate, for growth. This demonstrates the compound's potential role in bioremediation processes (Loffler, Sanford, & Tiedje, 1996).
Photodegradation in Environmental Contaminants
Gmurek et al. (2015) conducted studies on the photodegradation of parabens, including derivatives similar to methyl 2-chloro-3-hydroxybenzoate, in environmental contaminants. This could suggest its environmental stability and behavior under various conditions (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Use in Biological and Chemical Analysis
Ye et al. (2008) developed methods for detecting parabens, including compounds structurally similar to methyl 2-chloro-3-hydroxybenzoate, in human milk, indicating its utility in biological and chemical analysis (Ye, Bishop, Needham, & Calafat, 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOJHHAAXRYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738305 | |
Record name | Methyl 2-chloro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-hydroxybenzoate | |
CAS RN |
1125632-11-2 | |
Record name | Methyl 2-chloro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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